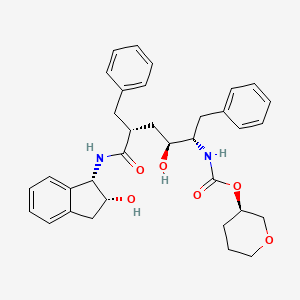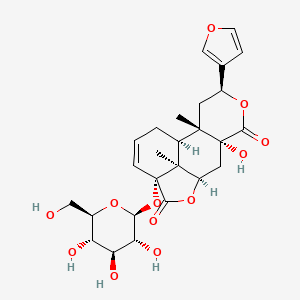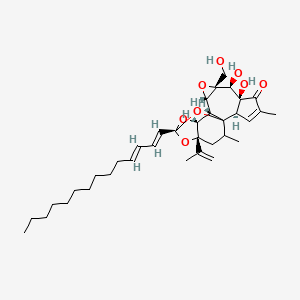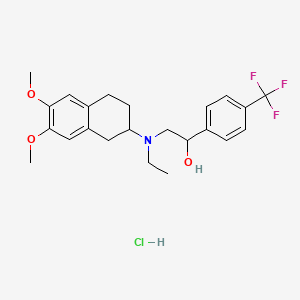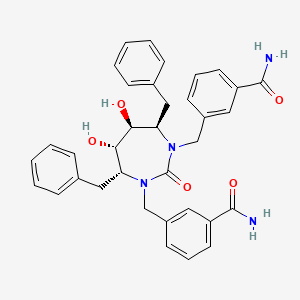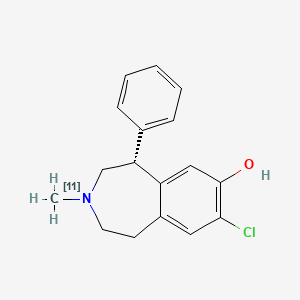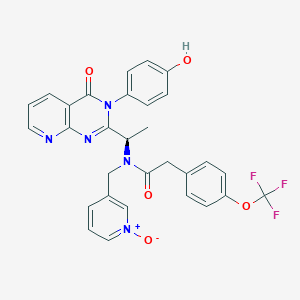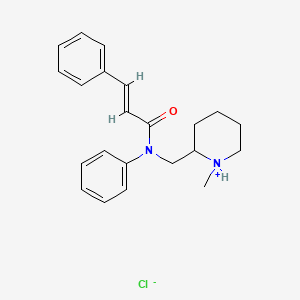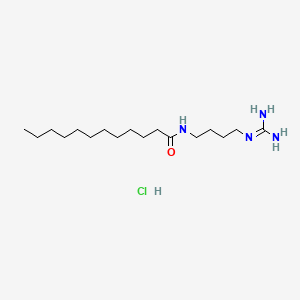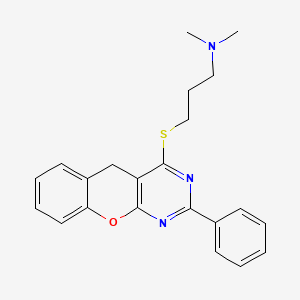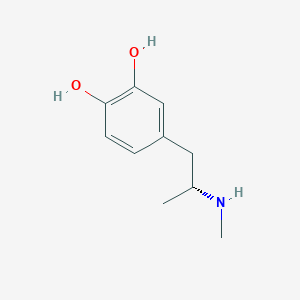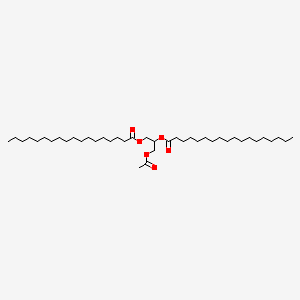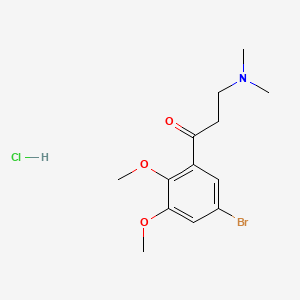
1-Propanone, 1-(5-bromo-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(5-bromo-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a synthetic organic compound It is characterized by the presence of a bromine atom, two methoxy groups, and a dimethylamino group attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(5-bromo-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride typically involves multiple steps:
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Formation of Propanone Moiety: The final step involves the formation of the propanone structure, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Propanone, 1-(5-bromo-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the carbonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Propanone, 1-(5-bromo-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-Propanone, 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride: Contains a chlorine atom instead of bromine, which may result in different chemical properties and applications.
Uniqueness
The presence of the bromine atom in 1-Propanone, 1-(5-bromo-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride may confer unique reactivity and biological activity compared to its analogs. This can make it a valuable compound for specific applications where bromine’s properties are advantageous.
特性
CAS番号 |
117052-22-9 |
|---|---|
分子式 |
C13H19BrClNO3 |
分子量 |
352.65 g/mol |
IUPAC名 |
1-(5-bromo-2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c1-15(2)6-5-11(16)10-7-9(14)8-12(17-3)13(10)18-4;/h7-8H,5-6H2,1-4H3;1H |
InChIキー |
ZVHDPDVTKBHHOY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)C1=C(C(=CC(=C1)Br)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



